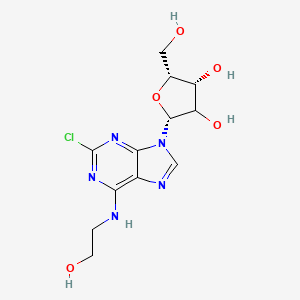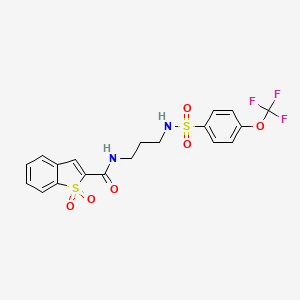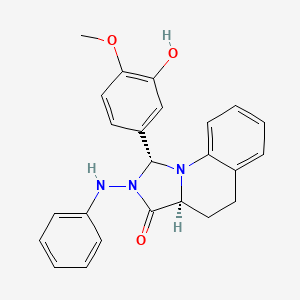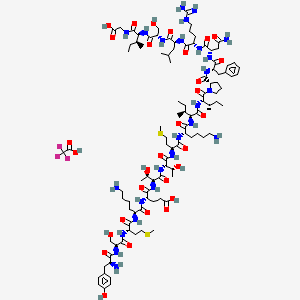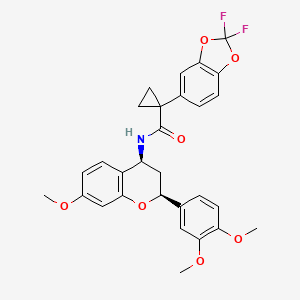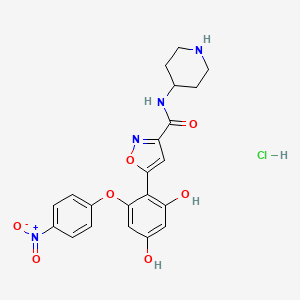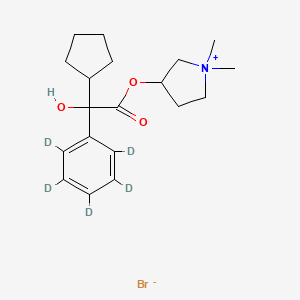
Glycopyrrolate-d5 (bromide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycopyrrolate-d5 (bromide) is a deuterium-labeled version of glycopyrrolate, a quaternary ammonium compound. It is primarily used as a muscarinic anticholinergic agent. The deuterium labeling is often employed in pharmacokinetic studies to trace the compound’s behavior in biological systems. Glycopyrrolate itself is known for its use in treating conditions such as chronic obstructive pulmonary disease (COPD), excessive drooling, and as a preoperative medication to reduce salivary, tracheobronchial, and pharyngeal secretions .
Métodos De Preparación
The synthesis of glycopyrrolate-d5 (bromide) involves the incorporation of deuterium into the glycopyrrolate molecule. One common method includes the reaction of N-methylpyrrolidin-3-ol with deuterated compounds of specific formulas, followed by additional steps to introduce the bromide ion . Industrial production methods often involve micronization to achieve a stable crystalline form suitable for inhalation treatments .
Análisis De Reacciones Químicas
Glycopyrrolate-d5 (bromide) undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other anions under appropriate conditions.
Oxidation and Reduction: While the core structure is relatively stable, certain functional groups may undergo oxidation or reduction under specific conditions.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions but often include derivatives of the original compound.
Aplicaciones Científicas De Investigación
Glycopyrrolate-d5 (bromide) is extensively used in scientific research, particularly in:
Pharmacokinetic Studies: The deuterium labeling allows for precise tracking of the compound in biological systems, aiding in the study of its absorption, distribution, metabolism, and excretion.
Medical Research: It is used to investigate the efficacy and safety of glycopyrrolate in treating conditions like COPD and excessive drooling.
Chemical Research: The compound serves as a reference standard in analytical chemistry for the development and validation of methods to quantify glycopyrrolate and its impurities.
Mecanismo De Acción
Glycopyrrolate-d5 (bromide) exerts its effects by inhibiting the action of acetylcholine on muscarinic receptors. This inhibition reduces the activity of the parasympathetic nervous system, leading to decreased secretions and relaxation of smooth muscles. The primary molecular targets are the muscarinic receptors located in various tissues, including the respiratory tract, gastrointestinal tract, and salivary glands .
Comparación Con Compuestos Similares
Glycopyrrolate-d5 (bromide) is similar to other muscarinic anticholinergic agents such as atropine and scopolamine. it has several unique features:
Deuterium Labeling: The incorporation of deuterium enhances its utility in pharmacokinetic studies by providing a distinct isotopic signature.
Similar compounds include:
Atropine: A naturally occurring anticholinergic agent used for similar indications but with more central nervous system effects.
Scopolamine: Another anticholinergic agent with broader applications, including motion sickness prevention.
Propiedades
Fórmula molecular |
C19H28BrNO3 |
|---|---|
Peso molecular |
403.4 g/mol |
Nombre IUPAC |
(1,1-dimethylpyrrolidin-1-ium-3-yl) 2-cyclopentyl-2-hydroxy-2-(2,3,4,5,6-pentadeuteriophenyl)acetate;bromide |
InChI |
InChI=1S/C19H28NO3.BrH/c1-20(2)13-12-17(14-20)23-18(21)19(22,16-10-6-7-11-16)15-8-4-3-5-9-15;/h3-5,8-9,16-17,22H,6-7,10-14H2,1-2H3;1H/q+1;/p-1/i3D,4D,5D,8D,9D; |
Clave InChI |
VPNYRYCIDCJBOM-HIBBSUKHSA-M |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2CCCC2)(C(=O)OC3CC[N+](C3)(C)C)O)[2H])[2H].[Br-] |
SMILES canónico |
C[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


